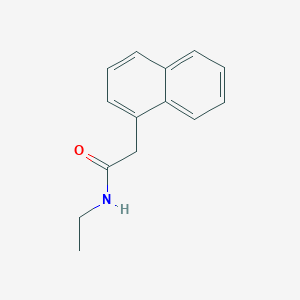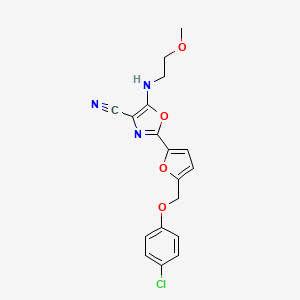
N-ethyl-2-(1-naphthyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-ethyl-2-(1-naphthyl)acetamide” is a chemical compound with the molecular formula C14H15NO . It is an amide derivative and is used extensively in scientific research.
Synthesis Analysis
The synthesis of “N-ethyl-2-(1-naphthyl)acetamide” involves complex chemical reactions. One such reaction involves the non-oxidative [2+2+2] annulation of N-(1-naphthyl)acetamide with two alkynoates via cleavage of the adjacent C-H and C-N bonds . This reaction is catalyzed by an electron-deficient cationic Cp E-rhodium (III) complex .Molecular Structure Analysis
The molecular structure of “N-ethyl-2-(1-naphthyl)acetamide” is characterized by its molecular formula C14H15NO . The average mass of the molecule is 213.275 Da .Chemical Reactions Analysis
“N-ethyl-2-(1-naphthyl)acetamide” undergoes various chemical reactions. For instance, it participates in the non-oxidative [2+2+2] annulation with two alkynoates via cleavage of the adjacent C-H and C-N bonds . This reaction results in the formation of densely substituted phenanthrenes .Physical And Chemical Properties Analysis
“N-ethyl-2-(1-naphthyl)acetamide” is a white crystalline compound. It has a molecular weight of 213.275 g/mol .Wissenschaftliche Forschungsanwendungen
- Application : N-ethyl-2-(1-naphthyl)acetamide has been employed in [2+2+2] annulation reactions with two alkynoates. Under mild conditions (at 40 °C under air), this process cleaves adjacent C–H and C–N bonds, yielding densely substituted phenanthrenes .
- Application : N-ethyl-2-(1-naphthyl)acetamide, when used instead of acetanilide, switches the reaction pathway from oxidative [2+2+2] annulation-lactamization via C–H/C–H cleavage to non-oxidative [2+2+2] annulation via C–H/C–N cleavage. This switch arises from stabilization of the carbocation in a cationic spiro rhodacycle intermediate by neighboring phenyl and acetylamino groups, leading to nucleophilic C–C bond formation followed by β-nitrogen elimination .
- Significance : This reaction showcases the versatility of rhodium catalysts in bond-forming processes .
- Significance : Studying these intermediates provides insights into reaction mechanisms and catalysis .
- Application : The regioselectivity of N-ethyl-2-(1-naphthyl)acetamide in annulation reactions differs from that of acetanilides. The reasons for this contrast remain unclear but warrant further investigation .
Transition-Metal-Catalyzed Annulation Reactions
Chemoselectivity Switch in Annulation Reactions
Rhodium-Catalyzed Cleavage of C–H and C–N Bonds
Formation of Spiro Rhodacycle Intermediates
Comparison with Acetanilides
Wirkmechanismus
Target of Action
N-ethyl-2-(1-naphthyl)acetamide, also known as N-ethyl-2-naphthalen-1-ylacetamide, is primarily targeted by an electron-deficient cationic Cp E-rhodium (III) complex . This complex plays a crucial role in catalyzing the non-oxidative [2+2+2] annulation of N-ethyl-2-(1-naphthyl)acetamide .
Mode of Action
The interaction of N-ethyl-2-(1-naphthyl)acetamide with its target involves the cleavage of adjacent C–H and C–N bonds . This process leads to the formation of densely substituted phenanthrenes . The use of N-ethyl-2-(1-naphthyl)acetamide in place of acetanilide switches the reaction pathway from the oxidative [2+2+2] annulation-lactamization via C–H/C–H cleavage to the non-oxidative [2+2+2] annulation via C–H/C–N cleavage .
Biochemical Pathways
The biochemical pathway affected by N-ethyl-2-(1-naphthyl)acetamide involves the [2+2+2] annulation of three unsaturated compounds . This pathway is a useful method for the synthesis of six-membered carbocycles and heterocycles . The transition-metal-catalyzed [2+2+2] annulation of three alkynes can afford densely substituted benzenes with an atom- and step-economical manner .
Result of Action
The action of N-ethyl-2-(1-naphthyl)acetamide results in the formation of densely substituted phenanthrenes . This is achieved under mild conditions (at 40 °C under air) via the non-oxidative [2+2+2] annulation of N-ethyl-2-(1-naphthyl)acetamide with two alkynoates .
Action Environment
The action of N-ethyl-2-(1-naphthyl)acetamide is influenced by environmental factors such as temperature and air. The non-oxidative [2+2+2] annulation of N-ethyl-2-(1-naphthyl)acetamide with two alkynoates occurs under mild conditions (at 40 °C under air) . These conditions may influence the compound’s action, efficacy, and stability.
Safety and Hazards
Zukünftige Richtungen
The future directions for “N-ethyl-2-(1-naphthyl)acetamide” involve further exploration of its chemical reactions and potential applications. For instance, the use of N-(1-naphthyl)acetamide in place of acetanilide switched the reaction pathway from the oxidative [2+2+2] annulation-lactamization via C-H/C-H cleavage to the non-oxidative [2+2+2] annulation via C-H/C-N cleavage . This chemoselectivity switch may arise from stabilization of the carbocation in the above cationic spiro rhodacycle by the neighboring phenyl and acetylamino groups, resulting in the nucleophilic C-C bond formation followed by β-nitrogen elimination .
Eigenschaften
IUPAC Name |
N-ethyl-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-2-15-14(16)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,2,10H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWOACKMLDZSQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=CC=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-(1-naphthyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2417166.png)

![5-[3-(benzyloxy)-2-thienyl]-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2417168.png)



![7-(4-(2,4-difluorobenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2417178.png)

![5-(7-Fluoroquinazolin-4-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2417182.png)

![N-(4-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2417184.png)
![3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2417186.png)

